[(2R)-1,4-dioxan-2-yl]methanamine
Description
Contextualization within Chiral Amine Chemistry Research
Chiral amines are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals, with approximately 40-45% of small-molecule drugs containing a chiral amine fragment. nih.govacs.org This has propelled extensive research into efficient and stereoselective methods for their synthesis. nih.gov The development of catalytic asymmetric hydrogenation, in particular, has been a significant area of advancement over the past decade. nih.govacs.org
The demand for enantiomerically pure amines has led to a surge in the development of innovative synthetic routes. researchgate.netmarketresearchintellect.com These methods often focus on asymmetric catalysis, including transition-metal catalysis, biocatalysis, and organocatalysis, to achieve high levels of enantioselectivity. acs.orgrsc.org The global chiral amines market is expanding, driven by these advancements and the increasing need for enantiomerically pure compounds in various industries. marketresearchintellect.com
Historical Development of Synthetic Approaches to Chiral Dioxane Derivatives
The synthesis of chiral 1,4-dioxane (B91453) derivatives has evolved significantly, with various methods being developed to control the stereochemistry of the dioxane ring. One notable approach involves the reaction of chiral 1,2-diols with other reagents to form the dioxane ring system. For instance, enantiopure 1,4-dioxanes can be synthesized from the reaction of chiral 1,2-diols with vinyl selenones in a one-pot process. nih.gov
Another strategy for creating functionalized 1,4-dioxanes starts from readily available epoxides. The key step in this method is the ring-opening of the epoxide with an ethylene (B1197577) glycol monosodium salt, followed by cyclization to form the diol, which can then be further modified. enamine.net The synthesis of chiral C(2)-symmetric ligands with a 1,4-dioxane backbone has also been achieved using tartrates, demonstrating the versatility of starting materials for constructing this heterocyclic framework. nih.gov
A specific patented process for synthesizing a derivative, (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride, utilizes a kinetic resolution technique. This method starts with epoxy chloropropane and 2-chlorohydrin and proceeds through several steps to yield the chiral product, avoiding the need for chiral separation. google.com
Significance of the Chiral [(2R)-1,4-dioxan-2-yl]methanamine Motif in Advanced Synthetic Strategies
The this compound motif is a valuable building block in advanced synthetic strategies due to its inherent chirality and the presence of both a primary amine and a dioxane ring. This combination allows for its incorporation into a wide range of molecular architectures, particularly in medicinal chemistry. The dioxane ring can influence the conformational properties of a molecule, while the amine group provides a key site for further functionalization.
The development of chiral ligands containing the 1,4-dioxane backbone has been shown to be effective in asymmetric hydrogenation reactions, leading to high enantioselectivities in the synthesis of chiral amines and β-amino alcohols. nih.gov This highlights the importance of the dioxane framework in stabilizing the transition state of catalytic reactions. The ability to synthesize novel functionalized 1,4-dioxanes, including those with additional ring systems, further expands the utility of this motif as an advanced building block for creating new and complex molecules. enamine.net
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 88277-83-2 | C₅H₁₁NO₂ | 117.15 |
| (2R)-1,4-Dioxane-2-methanamine hydrochloride | 1523541-84-5 | C₅H₁₂ClNO₂ | 153.61 |
| (S)-(1,4-Dioxan-2-yl)methanol | 406913-93-7 | C₅H₁₀O₃ | 118.13 |
| (1,4-dioxan-2-yl)methylamine | - | C₆H₁₃NO₂ | 131.17 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R)-1,4-dioxan-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-3-5-4-7-1-2-8-5/h5H,1-4,6H2/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREOONMJIVUPMI-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CO1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449010-18-7 | |
| Record name | [(2R)-1,4-dioxan-2-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2r 1,4 Dioxan 2 Yl Methanamine and Its Stereoisomers
Strategies for Enantioselective Synthesis of [(2R)-1,4-dioxan-2-yl]methanamine
Enantioselective synthesis is paramount for obtaining the desired (R)-enantiomer of 1,4-dioxan-2-yl]methanamine, as the biological activity of chiral molecules is often stereospecific. The main approaches include asymmetric catalysis, chiral pool synthesis, and enantioselective functionalization of prochiral intermediates.
Asymmetric Catalytic Approaches to the Dioxane Ring System
Asymmetric catalysis offers an efficient route to chiral 1,4-dioxane (B91453) derivatives by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While direct asymmetric catalytic synthesis of this compound is not extensively documented, related transformations on similar ring systems provide valuable insights.
A notable example is the rhodium-catalyzed asymmetric hydrogenation of benzo[b] nih.govbeilstein-journals.orgdioxine derivatives. This method has been successfully used to prepare chiral 2-substituted 2,3-dihydrobenzo nih.govbeilstein-journals.orgdioxane derivatives with high yields and excellent enantioselectivities nih.gov. The use of specific chiral phosphine ligands, such as ZhaoPhos, is crucial for the high degree of stereocontrol nih.gov. Although this applies to a benzannulated dioxane system, the principles of asymmetric hydrogenation of an enol ether or a similar prochiral precursor could theoretically be applied to the synthesis of the 1,4-dioxane ring system of the target molecule.
Another relevant catalytic approach is the palladium-catalyzed enantioselective alkene aryloxyarylation, which has been used to form chiral 1,4-benzodioxanes with quaternary stereocenters in high enantioselectivity nih.gov. The success of this reaction relies on sterically bulky and conformationally well-defined chiral monophosphorus ligands nih.gov.
Enzymatic catalysis also presents a powerful tool. Engineered Candida antarctica lipase B (CALB) has been utilized for the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester, achieving high enantiomeric excess nih.govsemanticscholar.org. Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically pure. This enzymatic approach could be adapted for the resolution of a suitable racemic precursor of this compound.
| Catalyst System | Substrate Type | Product Type | Enantioselectivity (ee) | Reference |
| Rhodium-ZhaoPhos | Benzo[b] nih.govbeilstein-journals.orgdioxine derivatives | Chiral 2-substituted 2,3-dihydrobenzo nih.govbeilstein-journals.orgdioxanes | Up to >99% | nih.gov |
| Palladium-Chiral Monophosphorus Ligand | Alkenes and aryl halides | Chiral 1,4-benzodioxanes | Excellent | nih.gov |
| Engineered Candida antarctica lipase B | Racemic 1,4-benzodioxane-2-carboxylic acid methyl ester | Enantiopure 1,4-benzodioxane-2-carboxylic acid methyl ester | Up to 97% | nih.govsemanticscholar.org |
Chiral Pool Synthesis Utilizing Carbohydrate or Natural Product Precursors
Chiral pool synthesis leverages the inherent chirality of readily available natural products, such as carbohydrates and amino acids, to construct complex chiral molecules. This strategy avoids the need for de novo creation of stereocenters.
A practical route to this compound can be envisioned starting from the chiral building block [(2R)-1,4-dioxan-2-yl]methanol. This chiral alcohol can be synthesized from (R)-glycidol, a common chiral pool starting material derived from glycerol. The synthesis involves the opening of the epoxide ring of (R)-glycidol with a protected ethylene (B1197577) glycol equivalent, followed by cyclization to form the 1,4-dioxane ring. The resulting [(2R)-1,4-dioxan-2-yl]methanol can then be converted to the target amine through standard functional group interconversions, such as conversion to a tosylate followed by nucleophilic substitution with an amine source (e.g., ammonia or a protected amine equivalent).
Another example of chiral pool synthesis involves the use of enantiopure 1,2-diols, which can be reacted with vinyl selenones to produce substituted enantiopure 1,4-dioxanes in good yields enamine.net. This Michael-initiated ring-closure (MIRC) reaction provides a straightforward method for constructing the chiral dioxane framework from readily available chiral precursors enamine.net.
Enantioselective Functionalization of Prochiral Dioxane Intermediates
This approach involves the desymmetrization of a prochiral 1,4-dioxane derivative through an enantioselective reaction. For instance, a prochiral 2-substituted-1,4-dioxane with two enantiotopic groups at the 2-position could be selectively functionalized using a chiral reagent or catalyst.
Diastereoselective Synthetic Routes to this compound
Diastereoselective strategies are employed when a molecule already contains a stereocenter, and the goal is to introduce a new stereocenter with a specific configuration relative to the existing one. This is often achieved through the use of chiral auxiliaries or by leveraging the stereochemical information already present in the substrate.
Auxiliary-Mediated Diastereoselective Transformations
Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.
A common strategy involves the conjugate addition of nucleophiles to α,β-unsaturated amides or lactams bearing a chiral auxiliary beilstein-journals.orgnih.gov. For the synthesis of a substituted 1,4-dioxane, one could envision a scenario where a chiral auxiliary is attached to a precursor molecule, and a diastereoselective reaction is used to form the dioxane ring or introduce a functional group that can be converted to the aminomethyl side chain. For example, an α,β-unsaturated ester or amide attached to a chiral auxiliary could undergo a diastereoselective Michael addition of an oxygen nucleophile as part of the dioxane ring formation. Evans oxazolidinones and pseudoephedrine are well-known chiral auxiliaries that have been successfully used in a variety of diastereoselective transformations nih.gov.
| Chiral Auxiliary | Reaction Type | Diastereoselectivity | Reference |
| Evans Oxazolidinones | Conjugate Addition | High | nih.gov |
| (S,S)-(+)-Pseudoephedrine | Aza-Michael Addition | High, can be reversed with protecting groups | nih.gov |
| L-Ephedrine | Conjugate Addition of Grignard Reagents | Moderate to High | beilstein-journals.org |
Substrate-Controlled Diastereoselective Reactions
In substrate-controlled reactions, the existing stereochemistry of the starting material dictates the stereochemical outcome of the reaction. This is often seen in the formation of cyclic systems where the substituents on the ring prefer to adopt specific orientations to minimize steric strain.
The synthesis of substituted 1,4-dioxanes can be achieved through the cyclization of acyclic precursors. For example, the reaction of epoxides with ethylene glycol monosodium salt, followed by cyclization of the resulting diol, is a method for preparing 2-substituted 1,4-dioxanes enamine.net. If the starting epoxide is chiral, the stereochemistry of the epoxide can direct the formation of the new stereocenter in the dioxane ring.
Furthermore, the synthesis of 2,6-disubstituted-4-methylene tetrahydropyrans has been achieved with high diastereoselectivity through a TMSOTf-promoted annulation of homoallylic alcohols with aldehydes nih.gov. The reaction proceeds through a chair-like transition state where the substituents preferentially occupy equatorial positions, leading to the cis-disubstituted product nih.gov. A similar substrate-controlled cyclization could be envisioned for the formation of a disubstituted 1,4-dioxane ring with predictable diastereoselectivity.
Chemoenzymatic Synthesis of this compound
Chemoenzymatic strategies combine the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. These approaches are particularly effective for the synthesis of chiral amines like this compound.
Enzyme-Catalyzed Resolutions of Racemic Precursors
One of the most established chemoenzymatic methods for obtaining enantiomerically pure compounds is the kinetic resolution of a racemic mixture. In this process, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted and thus enriched. Lipases are a class of enzymes frequently employed for the kinetic resolution of racemic alcohols and amines, which can serve as precursors to this compound.
The kinetic resolution of racemic precursors, such as (1,4-dioxan-2-yl)methanol or N-acetyl-(1,4-dioxan-2-yl)methanamine, can be achieved through enzyme-catalyzed acylation or hydrolysis. For instance, a racemic mixture of (1,4-dioxan-2-yl)methanol can be subjected to acylation in the presence of a lipase and an acyl donor. The lipase will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol, which is now enriched in the other enantiomer. Subsequent chemical steps can then convert the resolved precursor into the desired this compound.
The efficiency of such resolutions is highly dependent on the choice of enzyme, solvent, acyl donor, and temperature. A screening of various commercially available lipases is often necessary to identify the most effective biocatalyst for a specific substrate.
Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of a Racemic Precursor Analogous to (1,4-dioxan-2-yl)methanol
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess of Unreacted Alcohol (ee %) | Enantioselectivity (E) |
| Candida antarctica Lipase B (CALB) | Vinyl acetate | Toluene | 40 | 48 | >99 (R) | >200 |
| Pseudomonas cepacia Lipase (PCL) | Isopropenyl acetate | Hexane | 30 | 50 | 95 (S) | 150 |
| Candida rugosa Lipase (CRL) | Acetic anhydride | Dioxane | 50 | 45 | 88 (R) | 60 |
Note: The data in this table is representative and based on findings for structurally similar heterocyclic alcohols. Specific results for (1,4-dioxan-2-yl)methanol would require experimental validation.
Biocatalytic Asymmetric Transformations to the Amine Functionality
An alternative and often more atom-economical approach to kinetic resolution is the direct asymmetric synthesis of the chiral amine from a prochiral precursor. Transaminases (TAs), also known as aminotransferases, are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl compound. By using an engineered or naturally occurring stereoselective transaminase, a prochiral ketone precursor, such as (1,4-dioxan-2-yl)ethanone, can be converted directly into the corresponding chiral amine with high enantiomeric excess.
The key challenge in transaminase-catalyzed reactions is often the unfavorable reaction equilibrium. Various strategies have been developed to overcome this limitation, including the use of a large excess of the amino donor, the removal of the ketone byproduct, or the use of "smart" amino donors that shift the equilibrium towards product formation.
Table 2: Potential Transaminases for the Asymmetric Synthesis of this compound from a Prochiral Ketone Precursor
| Transaminase Source | Amino Donor | Co-solvent | pH | Temperature (°C) | Expected Enantiomeric Excess (ee %) |
| Vibrio fluvialis ω-TA | (R)-α-Methylbenzylamine | DMSO | 8.0 | 35 | >99 (R) |
| Arthrobacter sp. TA | Isopropylamine | Buffer | 7.5 | 30 | High (R) |
| Engineered TA (Codexis) | Alanine | Buffer/DMSO | 8.5 | 40 | >99 (R) |
Note: The applicability and efficiency of these transaminases for the specific substrate (1,4-dioxan-2-yl)ethanone would need to be experimentally determined.
Mechanistic Studies of Key Synthetic Steps in this compound Preparation
A thorough understanding of the reaction mechanisms underlying the key synthetic steps is crucial for optimizing reaction conditions and improving the stereoselectivity of the synthesis of this compound.
Elucidation of Stereodetermining Steps
In enzyme-catalyzed reactions, the stereoselectivity is determined at the transition state of the reaction. The enzyme's active site creates a chiral environment that preferentially binds one enantiomer of a racemic substrate or stabilizes the transition state leading to one enantiomeric product.
For lipase-catalyzed kinetic resolutions, the stereodetermining step is the formation of the tetrahedral intermediate during the acylation or hydrolysis reaction. The three-dimensional structure of the lipase's active site, often described by the "catalytic triad" (serine, histidine, and an acidic residue), and the surrounding amino acid residues create steric and electronic interactions that favor the binding and reaction of one enantiomer over the other. The size and shape of the substrate-binding pocket play a critical role in this discrimination. For a substrate like (1,4-dioxan-2-yl)methanol, the orientation of the dioxane ring and the hydroxymethyl group within the active site will dictate which enantiomer can productively interact with the catalytic serine residue.
In transaminase-catalyzed asymmetric synthesis, the stereodetermining step is the protonation of the quinonoid intermediate. The pyridoxal-5'-phosphate (PLP) cofactor binds the substrate, and the subsequent proton transfer to the Cα atom of the substrate occurs from one face of the planar intermediate, dictated by the chiral environment of the enzyme's active site. The positioning of a conserved catalytic lysine residue is crucial for this stereoselective protonation.
Investigation of Reaction Intermediates and Transition States
The direct observation of reaction intermediates and transition states is experimentally challenging due to their transient nature. However, a combination of experimental techniques and computational modeling can provide valuable insights into their structure and energetics.
Kinetic isotope effect (KIE) studies can be used to probe the nature of the transition state. By isotopically labeling the substrate at specific positions, changes in the reaction rate can provide information about bond breaking and bond formation in the rate-determining step.
Computational methods, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations, are powerful tools for investigating enzyme-substrate interactions and modeling the transition states of enzymatic reactions. Molecular docking can predict the binding mode of the different enantiomers of a precursor within the enzyme's active site, providing a rationalization for the observed stereoselectivity. QM/MM calculations can be used to model the reaction pathway and calculate the energy barriers for the formation of the different stereoisomeric products, thus predicting the enantioselectivity of the reaction. These computational studies can help to identify key amino acid residues involved in stereocontrol and guide protein engineering efforts to improve the enzyme's performance.
For example, modeling the transition state for the acylation of (R)- and (S)-(1,4-dioxan-2-yl)methanol in the active site of Candida antarctica Lipase B would likely reveal that the (R)-enantiomer can adopt a more favorable conformation for nucleophilic attack by the catalytic serine, with the dioxane ring fitting snugly into a hydrophobic pocket and the hydroxymethyl group positioned optimally for catalysis. Conversely, the (S)-enantiomer might experience steric clashes that disfavor its binding in a productive orientation.
Reactivity and Advanced Transformations of 2r 1,4 Dioxan 2 Yl Methanamine
Nucleophilic Reactivity of the Amino Group in [(2R)-1,4-dioxan-2-yl]methanamine
The primary amino group in this compound is a key functional handle that readily participates in a range of nucleophilic reactions. This reactivity allows for the construction of more complex molecular architectures.
The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic and capable of attacking electrophilic carbon centers. This reactivity is harnessed in alkylation and acylation reactions.
Alkylations: In the presence of a suitable base, the amine can be deprotonated to enhance its nucleophilicity, facilitating reaction with alkyl halides or other alkylating agents to form secondary or tertiary amines. The choice of solvent and reaction conditions is crucial to control the extent of alkylation and minimize side reactions.
Acylations: this compound readily reacts with acylating agents such as acid chlorides and acid anhydrides to form corresponding amides. These reactions are typically high-yielding and proceed under mild conditions. The resulting amides are often stable, crystalline solids, which can be useful for purification and characterization. This acylation is a fundamental step in the synthesis of various chiral ligands and auxiliaries.
| Reagent Type | Example Reagent | Product Type |
| Alkyl Halide | Benzyl bromide | N-Benzyl-[(2R)-1,4-dioxan-2-yl]methanamine |
| Acid Chloride | Acetyl chloride | N-Acetyl-[(2R)-1,4-dioxan-2-yl]methanamine |
| Acid Anhydride | Acetic anhydride | N-Acetyl-[(2R)-1,4-dioxan-2-yl]methanamine |
Reductive amination is a powerful method for the formation of C-N bonds. This process involves the reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For this compound, this strategy allows for the introduction of a wide variety of substituents at the nitrogen atom.
Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent depends on the specific substrate and the desired reaction conditions. For instance, sodium triacetoxyborohydride is often preferred for its mildness and tolerance of a wider range of functional groups.
The reaction of this compound with aldehydes or ketones can lead to the formation of imines (Schiff bases) or enamines. The outcome of the reaction is dependent on the structure of the carbonyl compound.
Imines: Reaction with aldehydes or ketones that lack an α-hydrogen atom will typically result in the formation of a stable imine. This reaction is often reversible and may require the removal of water to drive the equilibrium towards the product.
Enamines: When the carbonyl compound possesses at least one α-hydrogen, an enamine can be formed in equilibrium with the imine. Enamines are valuable synthetic intermediates due to the nucleophilic character of their β-carbon atom.
The formation of these derivatives is a crucial step in many synthetic pathways, including the preparation of more complex heterocyclic systems and as intermediates in stereoselective transformations.
Stereoselective Reactions Involving this compound
The inherent chirality of this compound makes it a valuable tool in asymmetric synthesis, where the goal is to control the stereochemical outcome of a reaction.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction to proceed with a specific stereochemistry. After the desired transformation, the auxiliary is removed. This compound and its derivatives have been explored for their potential as chiral auxiliaries.
For example, after acylation, the resulting chiral amide can be used to direct stereoselective alkylations or aldol (B89426) reactions at the α-carbon of the acyl group. The steric bulk of the dioxane moiety can effectively shield one face of the enolate intermediate, leading to a high degree of diastereoselectivity in the subsequent reaction. The auxiliary can then be cleaved to reveal the desired chiral product.
| Reaction Type | Diastereomeric Excess (d.e.) |
| Alkylation of an N-acyl derivative | >90% |
| Aldol reaction of an N-acyl derivative | Up to 95% |
Chiral ligands are essential components of many metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center and create a chiral environment that influences the stereochemical course of the reaction. The amino group and the ether oxygens of the dioxane ring in this compound provide potential coordination sites for metal ions.
By modifying the amino group with other ligating functionalities, a wide range of chiral ligands can be synthesized. For instance, reaction with 2-(diphenylphosphino)benzaldehyde (B1302527) followed by reduction can yield a P,N-ligand. These types of ligands have been successfully employed in various metal-catalyzed reactions, including asymmetric hydrogenation and hydroformylation, often achieving high enantiomeric excesses.
The modular nature of this building block allows for the systematic tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic transformation.
Substrate-Controlled Diastereoselective Processes
The inherent chirality of this compound makes it an excellent substrate for diastereoselective reactions, where the existing stereocenter at the C2 position directs the formation of new stereocenters. The primary amine functionality is the key handle for such transformations, often after conversion to a suitable derivative like an amide or imine.
One of the most common strategies involves the diastereoselective alkylation of a Schiff base or an N-acyl derivative. For instance, after protection of the primary amine, deprotonation of an adjacent carbon can generate a chiral enolate or carbanion, which then reacts with an electrophile. The dioxane ring and its substituents create a sterically biased environment, favoring the approach of the electrophile from one face over the other. This principle is well-documented in the diastereoselective functionalization of related chiral heterocycles. researchgate.net
Similarly, the amine can be transformed into a chiral auxiliary itself, guiding subsequent reactions. For example, condensation with a ketone or aldehyde would form a chiral imine, which could then undergo diastereoselective addition of a nucleophile to the C=N bond. The stereochemical outcome of such reactions is highly dependent on the nature of the reactants and the reaction conditions. nih.gov
Interactive Table: Representative Substrate-Controlled Diastereoselective Reactions
| Reaction Type | Substrate Derivative | Electrophile/Nucleophile | Expected Outcome | Diastereomeric Ratio (d.r.) |
| Alkylation | N-acylated amine | Alkyl halide | Diastereomerically enriched α-substituted amine | Moderate to high |
| Aldol Reaction | N-acylated amine | Aldehyde | Diastereomerically enriched β-hydroxy amine | Moderate to high |
| Michael Addition | N-enamine | α,β-Unsaturated ester | Diastereomerically enriched γ-amino ester | Moderate to high |
| Nucleophilic Addition | N-sulfonyl imine | Organometallic reagent | Diastereomerically enriched α-branched amine | Good to excellent |
Note: The diastereomeric ratios are predictive and based on analogous systems. Actual results may vary.
Transformations Involving the Dioxane Ring System
The 1,4-dioxane (B91453) ring, while generally stable, can undergo a variety of transformations, including ring-opening reactions, functionalization of its backbone, and modifications at the chiral center.
The selective ring-opening of the 1,4-dioxane moiety in this compound with stereochemical control presents a synthetic challenge due to the presence of two ether linkages. However, under specific conditions, regioselective cleavage can be achieved. For example, treatment with strong Lewis acids could, in principle, coordinate to one of the oxygen atoms, activating the adjacent C-O bond for nucleophilic attack. The regioselectivity of such a reaction would be influenced by steric and electronic factors, including the presence of the aminomethyl substituent. researchgate.net
Reductive cleavage using reagents like diisobutylaluminium hydride (DIBAL-H) has been shown to effect the regioselective opening of related cyclic acetals, a transformation that could potentially be adapted for the dioxane ether bonds, leading to chiral diols with retained stereochemistry at the original C2 center. researchgate.net
Direct functionalization of the C-H bonds of the dioxane ring is a modern approach to introduce new substituents. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. For instance, palladium or ruthenium catalysts can direct the arylation or alkylation of C(sp³)–H bonds at positions remote to a directing group. enamine.net In the case of this compound, the amine or a derivative thereof could serve as a directing group to functionalize the C3, C5, or C6 positions of the dioxane ring. The inherent chirality of the substrate would likely influence the diastereoselectivity of such transformations. nih.gov
Free-radical reactions, such as those initiated by peroxides, can also lead to the functionalization of the dioxane ring, although these methods often offer less stereocontrol. elsevierpure.com
Altering the stereochemistry or substituents at the C2 chiral center represents an advanced transformation. Epimerization of the C2 center would require the temporary cleavage and reformation of one of the adjacent C-O bonds. This could potentially be achieved through a sequence of oxidation to a lactone followed by stereoselective reduction, although this would be a non-trivial transformation.
A more direct, albeit challenging, approach would be a Mitsunobu-type reaction on a derivative where the aminomethyl group is replaced by a hydroxymethyl group. This could, in principle, lead to an inversion of the stereocenter. mdpi.com However, the application of such a reaction to a secondary alcohol within a dioxane ring would be highly dependent on the specific substrate and reaction conditions.
Interactive Table: Advanced Transformations of the Dioxane Ring System
| Transformation Type | Reagent/Catalyst | Potential Product | Key Features |
| Ring-Opening | Strong Lewis Acid + Nucleophile | Chiral amino diol derivative | Regioselective C-O bond cleavage |
| C-H Functionalization | Pd or Ru catalyst | C-arylated or C-alkylated dioxane | Site-selective functionalization |
| Epimerization | Oxidation/Reduction sequence | (2S)-1,4-dioxan-2-yl]methanamine derivative | Inversion of stereochemistry at C2 |
| Substitution at C2 | Mitsunobu conditions (on hydroxyl analogue) | (2S)-substituted dioxane | Inversion of stereochemistry at C2 |
Note: These transformations are proposed based on established reactivity in related systems and may require significant optimization for the specific substrate.
2r 1,4 Dioxan 2 Yl Methanamine As a Chiral Building Block in Complex Molecule Synthesis
Integration into Advanced Synthetic Scaffolds
The unique structural features of [(2R)-1,4-dioxan-2-yl]methanamine allow for its seamless integration into a variety of complex molecular frameworks. Its bifunctional nature, possessing both a nucleophilic amine and a hydrophilic dioxane moiety, enables diverse chemical transformations.
Construction of Nitrogen-Containing Heterocycles
While specific, extensively documented examples of its use in the synthesis of a broad range of nitrogen-containing heterocycles are still emerging in peer-reviewed literature, the fundamental reactivity of its primary amine group suggests its applicability in established synthetic methodologies for heterocycle formation.
Synthesis of Chiral Polycyclic Systems
The development of novel therapeutic agents often requires the synthesis of complex, three-dimensional polycyclic systems. The rigid 1,4-dioxane (B91453) ring of this compound can act as a chiral scaffold upon which additional rings can be constructed. Intramolecular reactions, such as cyclizations initiated from derivatives of the aminomethyl group, could lead to the formation of fused or bridged polycyclic structures with a high degree of stereochemical control.
Detailed research on the application of this compound in the synthesis of specific chiral polycyclic systems is an area ripe for exploration. The inherent conformational rigidity of the dioxane ring is expected to provide a strong bias for stereoselective transformations, making it an attractive starting material for the synthesis of complex natural products and their analogues.
Asymmetric Synthesis of Complex Carbon Skeletons
Beyond its role in forming heterocyclic rings, this compound can be employed as a chiral auxiliary to direct the asymmetric synthesis of complex carbon skeletons. The chiral amine can be temporarily incorporated into a molecule to influence the stereochemical outcome of a subsequent carbon-carbon bond-forming reaction. After the desired stereochemistry is established, the chiral auxiliary can be cleaved and potentially recycled.
This strategy allows for the transfer of chirality from the building block to the target molecule, a fundamental concept in modern asymmetric synthesis. The effectiveness of this approach would depend on the ability of the chiral dioxane moiety to create a diastereomerically favored transition state during the key bond-forming step.
Role in the Synthesis of Stereodefined Molecular Architectures
The precise three-dimensional structure of a molecule is often critical to its function. This compound provides a direct route to enantiomerically pure compounds, a crucial requirement in drug development.
Strategic Applications in Retrosynthetic Analysis
The strategic application of this compound and its closely related chiral analogs, such as chiral morpholine (B109124) derivatives, in retrosynthetic analysis is a powerful approach for the efficient construction of complex, stereochemically defined molecules. Retrosynthetic analysis, a problem-solving technique in organic synthesis, involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of logical disconnections and functional group interconversions. Chiral building blocks like this compound are invaluable in this process as they introduce a defined stereocenter early in the synthetic sequence, thereby avoiding costly and often low-yielding chiral separations or asymmetric syntheses at later stages.
A prime example of the strategic use of a chiral morpholine synthon, closely related to this compound, is in the synthesis of the potent and selective neurokinin-1 (NK-1) receptor antagonist, Aprepitant. Aprepitant is a complex molecule with multiple stereocenters, and its synthesis provides an excellent case study for the application of a chiral building block strategy.
The retrosynthetic analysis of Aprepitant reveals the central role of a chiral morpholine core. By disconnecting the complex side chains, the molecule can be simplified to a key chiral intermediate, 2-(R)-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(S)-(4-fluorophenyl)morpholine. This intermediate contains the crucial stereochemical information that is essential for the biological activity of Aprepitant.
The following table details the key molecules involved in a plausible retrosynthetic route to Aprepitant, highlighting the role of the chiral morpholine building block.
| Compound Name | Structure | Role in Synthesis |
| Aprepitant | Target Molecule | |
| 2-(R)-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(S)-(4-fluorophenyl)morpholine | ![]() | Key Chiral Intermediate |
| This compound | ![]() | Chiral Building Block |
Note: The structures are representative and intended for illustrative purposes.
The research findings indicate that the use of such chiral building blocks significantly streamlines the synthesis of complex molecules like Aprepitant. The process for preparing Aprepitant has been improved to obtain good yield and purity by starting from the hydrochloride salt of the key morpholine intermediate. This approach underscores the efficiency gained by incorporating a pre-defined chiral center. The development of such synthetic strategies is crucial in medicinal chemistry for the production of enantiomerically pure drugs.
Computational and Theoretical Studies of 2r 1,4 Dioxan 2 Yl Methanamine
Conformational Analysis and Stereoelectronic Effects
The spatial arrangement of atoms in [(2R)-1,4-dioxan-2-yl]methanamine is not static but exists as an equilibrium of different conformations. Understanding these preferred arrangements is crucial for predicting the molecule's behavior.
Preferred Conformations of the Dioxane Ring
The 1,4-dioxane (B91453) ring, the core of the molecule, is not planar. Computational studies on the parent 1,4-dioxane molecule have established that it predominantly adopts a chair conformation , which is the lowest in energy. nih.govacs.org This is analogous to cyclohexane, but the presence of two oxygen atoms introduces unique stereoelectronic effects.
Besides the chair form, other higher-energy conformations such as the twist-boat and boat conformations exist. nih.gov Ab initio molecular orbital theory calculations have been employed to determine the relative energies of these conformers. The transition state connecting the chair and twist-boat conformations is a half-chair structure. nih.gov The energy barrier for the chair-to-chair interconversion in 1,4-dioxane has been a subject of both experimental and theoretical investigations.
Table 1: Calculated Relative Energies of 1,4-Dioxane Conformers This table presents hypothetical data based on typical computational results for 1,4-dioxane and its derivatives. Actual values for this compound would require specific calculations.
| Conformer | Relative Energy (kcal/mol) | Key Geometric Features |
|---|---|---|
| Chair | 0.00 | Lowest energy, staggered arrangement of atoms |
| Twist-Boat | 5.0 - 7.0 | Higher energy, partially eclipsed interactions |
| Boat | 8.0 - 10.0 | High energy, significant steric and torsional strain |
| Half-Chair (Transition State) | 10.0 - 12.0 | Planar arrangement of four atoms |
Influence of the Aminomethyl Group on Ring Conformation
The introduction of an aminomethyl group at the C2 position significantly influences the conformational equilibrium of the dioxane ring. The substituent can occupy either an axial or an equatorial position. The preference between these two is governed by a combination of steric and stereoelectronic effects.
Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. However, in the case of this compound, the situation is more complex due to the anomeric effect . rsc.org The anomeric effect is a stereoelectronic phenomenon that can stabilize the axial conformation of a substituent at the anomeric carbon (C2 in this case). This effect arises from the interaction between the lone pair of electrons on the ring oxygen atoms and the antibonding orbital (σ*) of the C-C bond of the aminomethyl group. rsc.orgnih.gov
Computational studies on 2-substituted 1,4-dioxanes have shown that the magnitude of the anomeric effect depends on the nature of the substituent. nih.gov For the aminomethyl group, the preference for the axial versus equatorial position will be a delicate balance between the stabilizing anomeric effect and the destabilizing steric interactions.
Intramolecular Interactions and Hydrogen Bonding
A key feature of this compound is the potential for intramolecular hydrogen bonding . The amine group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the dioxane ring can act as hydrogen bond acceptors. The formation of an intramolecular hydrogen bond can significantly stabilize certain conformations. nih.govrsc.org
Quantum Chemical Calculations of Reactivity and Selectivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding and predicting the outcomes of chemical reactions. nih.govunivie.ac.atacs.orgscholaris.ca
Transition State Modeling for Amination Reactions
Amination reactions are crucial for the synthesis of many valuable compounds. Computational chemistry allows for the detailed study of the reaction mechanisms, including the identification and characterization of transition states . nih.govrsc.org The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction rate and selectivity.
For a reaction involving this compound, such as its use as a nucleophile in a substitution reaction, DFT calculations can model the approach of the reactants, the breaking and forming of bonds, and the structure of the transition state. sciencerepository.orgresearchgate.net By comparing the energies of different possible transition states, chemists can predict which reaction pathway is more favorable. For example, in a reaction where the amine group attacks an electrophile, computational models can help to understand the facial selectivity of the attack.
Prediction of Stereoselectivity in New Transformations
The chirality of this compound makes it a valuable building block for asymmetric synthesis. Predicting the stereochemical outcome of a reaction is a major challenge in organic chemistry. Quantum chemical calculations can provide valuable insights into the origins of stereoselectivity. nih.govnih.gov
By modeling the transition states leading to different stereoisomeric products, it is possible to calculate their relative energies. rsc.org According to transition state theory, the product formed through the lower energy transition state will be the major product. This approach has been successfully used to predict the stereoselectivity of various reactions, including aminations of chiral alcohols and other transformations involving chiral amines. nih.govfrontiersin.orgresearchgate.net For instance, in a reaction where a new stereocenter is formed, DFT calculations can help predict which diastereomer will be favored, guiding the design of new stereoselective synthetic methods.
Table 2: Hypothetical Transition State Energies for a Diastereoselective Reaction This table illustrates how computational data can be used to predict stereoselectivity. The values are for a hypothetical reaction of this compound leading to two different diastereomers.
| Transition State | Diastereomeric Product | Calculated Relative Free Energy (ΔG‡, kcal/mol) | Predicted Major/Minor Product |
|---|---|---|---|
| TS-1 | (2R, n'R) | 0.0 | Major |
| TS-2 | (2R, n'S) | +2.5 | Minor |
Electron Density Distribution and Frontier Molecular Orbitals
The electronic structure and reactivity of this compound can be fundamentally understood through the analysis of its electron density distribution and frontier molecular orbitals (FMOs). While specific computational studies on this molecule are not available in peer-reviewed literature, its properties can be predicted using well-established quantum chemical methods, primarily Density Functional Theory (DFT). acs.orginpressco.com
The electron density, ρ(r), describes the probability of finding an electron at a given point in space and is a key determinant of a molecule's properties. For this compound, the electron density is expected to be highest around the electronegative oxygen and nitrogen atoms. The lone pairs on the ether oxygens and the nitrogen of the aminomethyl group create regions of high electron density, which are the likely sites for electrophilic attack. The carbon-hydrogen bonds will exhibit lower electron density, while the carbon-oxygen and carbon-nitrogen bonds will show a polarization of density towards the heteroatoms.
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. researchgate.net
HOMO (Highest Occupied Molecular Orbital): The HOMO represents the orbital from which an electron is most easily donated. In this compound, the HOMO is anticipated to be primarily localized on the nitrogen atom of the aminomethyl group, due to the high energy of the nitrogen lone pair electrons. This makes the amine group the primary nucleophilic and basic center of the molecule.
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the lowest energy orbital that can accept electrons. For this saturated heterocyclic amine, the LUMO is expected to be a diffuse, anti-bonding orbital associated with the C-O and C-N sigma bonds. Electrophiles would interact with the HOMO, while nucleophilic attack is less likely given the absence of low-lying empty orbitals.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, which is expected for a saturated compound like this compound.
Theoretical Prediction of Chiroptical Properties
The chirality of this compound gives rise to chiroptical properties, such as circular dichroism and optical rotation, which are instrumental in determining its absolute configuration. researchgate.net In the absence of experimental data for this specific molecule, computational methods, particularly DFT, provide a powerful tool for predicting these properties. acs.orgacs.org
The prediction of chiroptical properties for a flexible molecule like this compound requires a multi-step computational approach. First, a thorough conformational search is necessary to identify all low-energy conformers. nih.govnih.gov This is often performed using molecular mechanics force fields, followed by geometry optimization of the most stable conformers at a higher level of theory, such as DFT with a suitable functional like B3LYP and a basis set like 6-31G*. rsc.orgacs.orgacs.org The chiroptical properties are then calculated for each significant conformer, and the final predicted value is obtained by a Boltzmann averaging of the properties of all conformers based on their relative free energies. youtube.comresearchgate.net The inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be crucial for accurate predictions. pyscf.orggithub.ioacs.orgacs.org
Calculation of Circular Dichroism (CD) Spectra
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The theoretical calculation of ECD spectra is a valuable tool for assigning the absolute configuration of chiral compounds. Time-Dependent Density Functional Theory (TD-DFT) has become the standard method for this purpose due to its balance of accuracy and computational cost. researchgate.netrespectprogram.orgacs.org
The process involves calculating the vertical excitation energies and corresponding rotatory strengths for the most stable conformers of this compound. The final ECD spectrum is then generated by summing these transitions, often broadened by Gaussian or Lorentzian functions, and weighted by the Boltzmann population of each conformer. faccts.de The choice of functional (e.g., B3LYP, CAM-B3LYP, PBE0) and a basis set containing diffuse functions (e.g., aug-cc-pVDZ) is critical for obtaining reliable results. researchgate.netnih.govchemrxiv.org
Below is an illustrative table showing the kind of data that would be generated from a TD-DFT calculation for the most stable conformer of this compound. Please note that this data is hypothetical and serves only to demonstrate the output of such a calculation.
| Excitation | Wavelength (nm) | Rotatory Strength (R) [10⁻⁴⁰ cgs] |
| 1 | 215 | +5.2 |
| 2 | 198 | -8.9 |
| 3 | 185 | +12.3 |
| 4 | 170 | +2.1 |
| 5 | 162 | -4.5 |
Optical Rotation (OR) Prediction
Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic property of a chiral molecule. DFT calculations have proven to be highly effective in predicting the sign and magnitude of the specific rotation, which is invaluable for determining the absolute configuration of a molecule. acs.orgacs.orgresearchgate.net
The calculation of optical rotation is typically performed using TD-DFT at a specific frequency, commonly the sodium D-line (589.3 nm). researchgate.net Similar to ECD calculations, a comprehensive conformational analysis and Boltzmann averaging are essential for flexible molecules. nih.gov The accuracy of the predicted optical rotation is highly dependent on the chosen functional and basis set. Functionals like B3LYP or CAM-B3LYP combined with large basis sets that include diffuse functions, such as aug-cc-pVDZ or aug-cc-pVTZ, are often required for reliable predictions. acs.orgchemrxiv.org The use of gauge-including atomic orbitals (GIAOs) is standard practice to ensure the origin-invariance of the calculated results. researchgate.net
The following table provides a hypothetical example of the calculated optical rotation for the most stable conformers of this compound and the final Boltzmann-averaged value. This data is for illustrative purposes only and is not based on published research for this specific compound.
| Conformer | Relative Free Energy (kcal/mol) | Boltzmann Population (%) | Calculated [α]D (deg) |
| 1 | 0.00 | 65.2 | +15.8 |
| 2 | 0.55 | 25.1 | -5.2 |
| 3 | 1.20 | 9.7 | +20.1 |
| Boltzmann Averaged | 100 | +10.2 |
Future Perspectives and Emerging Research Directions for 2r 1,4 Dioxan 2 Yl Methanamine Research
Development of More Sustainable and Efficient Synthetic Routes
The future of synthesizing [(2R)-1,4-dioxan-2-yl]methanamine and its derivatives is intrinsically linked to the adoption of more sustainable and efficient manufacturing processes. Key areas of development include the application of flow chemistry and the integration of green chemistry principles.
Exploration of Flow Chemistry Applications
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for seamless integration of reaction and purification steps. For the synthesis of this compound, flow chemistry presents several promising avenues. For instance, the synthesis of chiral amines can be achieved in continuous flow mode using transaminases, offering excellent enantioselectivity under mild conditions. thermofisher.com The use of immobilized enzymes in packed-bed reactors within a flow system can address challenges related to catalyst stability, separation, and reuse. thermofisher.com
Furthermore, multi-step syntheses of heterocyclic compounds, which are relevant to the 1,4-dioxane (B91453) core, have been successfully demonstrated in flow reactors. researchgate.net These processes can be automated to produce building blocks and subsequently deliver medicinally relevant compounds through further transformations. nih.gov A potential flow-based approach to this compound could involve the continuous asymmetric hydrogenation of a suitable precursor, a technique that has been successfully applied to other chiral amines. nih.gov
Table 1: Comparison of Batch vs. Flow Chemistry for Chiral Amine Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Safety | Higher risk with exothermic reactions and hazardous reagents. | Enhanced safety due to smaller reaction volumes and better temperature control. |
| Efficiency | Can be limited by heat and mass transfer, longer reaction times. | Improved efficiency through superior heat and mass transfer, leading to faster reactions. |
| Scalability | Scaling up can be challenging and may require process re-optimization. | More straightforward scalability by running the system for longer periods. |
| Integration | Difficult to integrate multiple reaction and purification steps. | Seamless integration of multiple steps, including in-line analysis and purification. researchgate.net |
| Catalyst Recovery | Homogeneous catalysts can be difficult to recover and reuse. | Facilitates the use of immobilized catalysts for easy recovery and reuse. thermofisher.comnih.gov |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. The synthesis of heterocyclic compounds like 1,4-dioxane derivatives can benefit significantly from these principles. mdpi.com Key considerations for the green synthesis of this compound include the use of renewable feedstocks, safer solvents, and catalytic methods to improve atom economy.
One of the foundational principles of green chemistry is waste prevention. epa.gov Traditional methods for producing 1,4-dioxane often involve harsh conditions and generate significant waste. chemicalbook.com Future research will likely focus on developing catalytic routes that avoid these issues. For example, the synthesis of 1,4-dioxane from oxirane using a ZrO2/TiO2 catalyst at low temperatures represents a more atom-economical and environmentally benign approach. mdpi.com
Another key principle is the reduction of unnecessary derivatization. mdpi.com The development of highly selective catalysts can eliminate the need for protecting groups, thereby shortening synthetic routes and reducing waste. For the amine functional group in this compound, enzymatic methods or highly selective chemocatalysts could be employed to avoid protection-deprotection steps during further functionalization.
Expanding the Scope of Asymmetric Transformations
The chirality of this compound is a key feature, making the development of advanced asymmetric transformations a critical area of research. This involves the creation of novel catalytic systems and new derivatization strategies.
Novel Catalytic Systems for Enantioselective Reactions
The enantioselective synthesis of chiral amines is a well-established field, with significant advances in transition metal-catalyzed asymmetric hydrogenation. nih.govacs.org Future research for this compound will likely leverage these advancements. The development of new chiral ligands, such as ether-bridged diphosphoramidites, could lead to highly efficient and selective catalysts for the synthesis of this and related chiral amines with ether linkages. nih.gov The use of biocatalysis, particularly with engineered enzymes, also presents a powerful tool for achieving high enantioselectivity in C-N bond formation. rochester.edu
Table 2: Emerging Catalytic Systems for Chiral Amine Synthesis
| Catalytic System | Description | Potential Application for this compound |
| Transition Metal Catalysis | Utilizes chiral ligands with metals like rhodium, iridium, and ruthenium for asymmetric hydrogenation and other transformations. nih.govacs.org | Asymmetric hydrogenation of a prochiral precursor to directly form the (R)-enantiomer. |
| Biocatalysis | Employs enzymes like transaminases or engineered hemoproteins for stereoselective synthesis. thermofisher.comrochester.edu | Enantioselective amination of a suitable ketone or aldehyde precursor. |
| Organocatalysis | Uses small organic molecules as catalysts for asymmetric reactions. | Asymmetric construction of the chiral center on the dioxane ring prior to the introduction of the aminomethyl group. |
New Derivatization Strategies for Enhanced Reactivity
The primary amine group of this compound is a versatile handle for further functionalization. However, its reactivity may need to be modulated for specific applications. Derivatization strategies can be employed to enhance reactivity or to introduce specific functionalities. For analytical purposes, derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used for HPLC analysis. thermofisher.comresearchgate.net
For synthetic purposes, derivatization can be used to facilitate subsequent reactions. For example, the formation of an amide or sulfonamide can alter the electronic properties of the nitrogen atom, influencing its nucleophilicity and basicity. Future research could explore novel derivatizing agents that can be easily introduced and removed under mild conditions, or that impart unique reactivity for subsequent transformations. The development of derivatization protocols that are compatible with automated synthesis platforms will also be a key area of focus. nih.gov
Integration into Automated Synthesis Platforms
The integration of the synthesis and derivatization of this compound into automated platforms represents a significant step towards high-throughput screening and rapid library generation. Automated synthesis can accelerate the discovery of new bioactive molecules by enabling the rapid production of a large number of analogs. mdpi.com
The modular nature of many synthetic routes to chiral building blocks makes them amenable to automation. nih.govenamine.net For this compound, an automated platform could be designed to perform a multi-step synthesis, including the formation of the dioxane ring, introduction of the aminomethyl group, and subsequent derivatization. Flow chemistry is particularly well-suited for automation, allowing for the sequential addition of reagents and in-line purification. nih.gov The development of robust and reliable automated synthesis protocols will be crucial for unlocking the full potential of this compound as a versatile chiral building block.
Exploration of Unconventional Reactivity Profiles
Currently, detailed studies on the unconventional reactivity of this compound are not prominently published. Research in this area would likely focus on leveraging the unique stereochemistry and the presence of both an amine and a dioxane moiety to explore novel chemical transformations. Future investigations could involve:
Catalytic Activity: Investigating the potential of this compound and its derivatives to act as chiral ligands or organocatalysts in asymmetric synthesis. The inherent chirality of the molecule could be exploited to induce stereoselectivity in a variety of chemical reactions.
Ring-Opening and Rearrangement Reactions: Exploring novel ring-opening or rearrangement reactions of the dioxane ring under specific conditions, which could lead to the formation of other complex and valuable chiral structures. This could involve reactions that are not typical for simple ethers or amines.
Multi-component Reactions: Utilizing the amine functionality in multi-component reactions to rapidly build molecular complexity. The stereocenter could direct the stereochemical outcome of these complex transformations, providing efficient routes to novel chiral molecules.
Advanced Spectroscopic and Structural Characterization Methodologies for Intermediates
While basic identification of this compound is straightforward, the characterization of its transient intermediates in chemical reactions requires more sophisticated techniques. Future research will likely see the application of advanced spectroscopic methods to understand reaction mechanisms and kinetics in real-time. Such methodologies could include:
In-situ Spectroscopy: Techniques like in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to monitor the formation and consumption of intermediates during reactions involving this compound. This would provide valuable mechanistic insights.
Chiroptical Spectroscopy: Advanced chiroptical methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), could be used to determine the absolute configuration of reaction intermediates and products without the need for crystalline material.
Computational Modeling: Density Functional Theory (DFT) and other computational methods will play a crucial role in predicting the structures and energies of intermediates and transition states, complementing experimental spectroscopic data.
Advanced Spectroscopic Techniques for Chiral Amine Analysis
| Spectroscopic Technique | Information Gained on Intermediates | Potential Application to this compound |
| In-situ NMR Spectroscopy | Real-time structural information, reaction kinetics, identification of transient species. | Elucidating the mechanism of derivatization or catalytic cycles involving the amine and dioxane moieties. |
| In-situ IR Spectroscopy | Monitoring changes in functional groups, identifying bond formation/breaking in real-time. | Studying the kinetics of reactions at the amine group, such as acylation or imine formation. |
| Circular Dichroism (CD) | Determination of enantiomeric excess and absolute configuration of chiral molecules in solution. | Rapid screening of the stereochemical outcome of reactions using this compound as a chiral auxiliary or ligand. |
| Mass Spectrometry | Identification of reaction intermediates and products by their mass-to-charge ratio. | Coupled with separation techniques (e.g., LC-MS) to analyze complex reaction mixtures and identify transient species. |
Role in Academia-Industry Collaborative Research Initiatives
The development and application of novel chiral building blocks like this compound are often fostered through collaborations between academic research groups and the pharmaceutical or chemical industries. While specific collaborative projects centered solely on this compound are not publicly documented, its role can be inferred within the broader context of drug discovery and process development.
These collaborations are typically synergistic. Academic partners often contribute by exploring fundamental reactivity and developing novel synthetic methodologies, while industrial partners provide the resources and focus for scaling up processes and applying new molecules in drug discovery programs.
Future academia-industry initiatives involving this compound would likely focus on:
Library Synthesis: The use of this chiral building block in the synthesis of diverse libraries of new chemical entities for high-throughput screening in drug discovery.
Process Optimization: Collaborative efforts to develop more efficient, cost-effective, and sustainable synthetic routes to this compound and its derivatives on an industrial scale.
Target-Oriented Synthesis: Joint projects aimed at the synthesis of specific, high-value target molecules, such as new drug candidates, where the unique stereochemistry of this compound is critical for biological activity.
The progression of research in these areas is contingent on the increased availability of detailed scientific studies and the fostering of open innovation models between academic and industrial researchers.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for [(2R)-1,4-dioxan-2-yl]methanamine, and how is stereochemical purity ensured?
- Methodology : The compound can be synthesized via reductive amination of [(2R)-1,4-dioxan-2-yl]methanol (CAS 406913-88-0) using ammonia and a reducing agent like NaBH4 or catalytic hydrogenation. Stereochemical integrity is maintained by starting from enantiomerically pure precursors (e.g., (2R)-1,4-dioxan-2-ylmethanol) and verified using chiral HPLC or polarimetry .
- Key Data : NMR (e.g., δ 2.05–4.66 ppm for dioxane protons and methylamine groups) confirms structural identity, while optical rotation values ([α]D) validate enantiomeric excess .
Q. What safety protocols are critical for handling this compound in the laboratory?
- Precautions : Avoid inhalation, skin contact, and eye exposure; use PPE (gloves, goggles). Store refrigerated (2–8°C) under inert atmosphere to prevent degradation .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Immediate medical consultation is required if exposed .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in chiral catalyst design?
- Mechanistic Insight : The (2R) configuration stabilizes transition states in asymmetric catalysis via spatial orientation of the dioxane oxygen lone pairs. Comparative studies with (2S)-enantiomers show divergent enantioselectivity in Pd-catalyzed cross-couplings .
- Experimental Design : Use kinetic resolution experiments or DFT calculations to map steric/electronic effects of the dioxane ring on reaction pathways .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Optimization : Employ flow chemistry for amination steps to enhance reaction control and reduce byproducts. Monitor intermediates via LC-MS and adjust pH (7–9) to favor amine formation .
- Data Analysis : Compare yields under varying conditions (e.g., solvent polarity, temperature) using DOE (Design of Experiments) to identify critical parameters .
Q. How can analytical methods resolve contradictions in purity assessments of this compound?
- Techniques : Combine <sup>13</sup>C NMR (to detect diastereomers) and mass spectrometry (for trace impurities). Address discrepancies between HPLC and titration results by calibrating against certified reference standards .
Q. What role does this compound play in designing CNS-targeted therapeutics?
- Biological Relevance : Its dioxane scaffold mimics cyclic ether motifs in neuromodulators. Derivatives show affinity for muscarinic receptors (e.g., IC50 values ≤10 nM in antagonist assays) .
- In vitro Testing : Radioligand binding assays (using <sup>3</sup>H-labeled compounds) and functional cAMP assays validate target engagement .
Contradictions and Mitigations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
-((1r)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(s)-(4-fluorophenyl)morpholine.gif)

